N-[4-({4-[(2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({4-[(2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound with a unique chemical structure It is characterized by the presence of a piperidine ring, a sulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of 2-methylphenylamine with piperidine to form an intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the acetamide group is introduced through a reaction with acetic anhydride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-[4-({4-[(2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-[4-({4-[(2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. Detailed studies are required to fully elucidate the exact mechanism and the pathways affected .
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-[4-({4-[(2-methylphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C20H25N3O3S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[4-[4-(2-methylanilino)piperidin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C20H25N3O3S/c1-15-5-3-4-6-20(15)22-18-11-13-23(14-12-18)27(25,26)19-9-7-17(8-10-19)21-16(2)24/h3-10,18,22H,11-14H2,1-2H3,(H,21,24) |
InChI Key |
KZCZZFCAPBLFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.